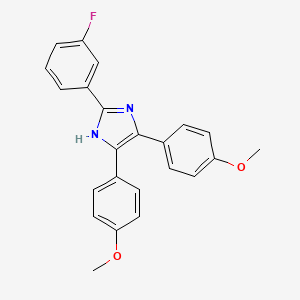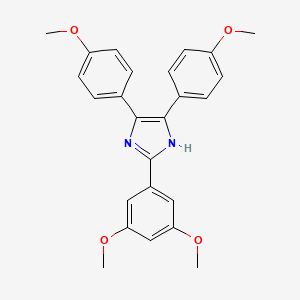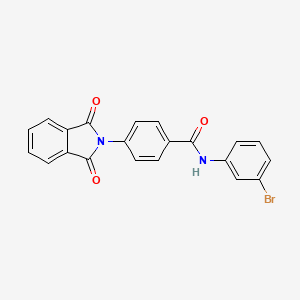![molecular formula C30H20N2O5 B3569052 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3569052.png)
5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]
Vue d'ensemble
Description
'5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]', also known as OXD-1, is a small molecule that has gained attention in recent years due to its potential applications in various scientific research fields. OXD-1 is a bisimide compound that has been found to have promising properties as an electron transport material in organic electronic devices, as well as a potential therapeutic agent for various diseases. In
Mécanisme D'action
The mechanism of action of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. Studies have shown that 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the development and progression of cancer. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has a range of biochemical and physiological effects. In vitro studies have shown that 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has anticancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has also been found to have anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines. In addition, 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has been found to have antiviral properties, with the ability to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] for lab experiments is its high purity and yield, which makes it easy to work with and ensures reproducibility of results. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] is its relatively low solubility in common solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]. One area of interest is in the development of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] and its potential applications in the treatment of disease. Another area of interest is in the development of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] as an electron transport material for organic electronic devices. Further studies are needed to optimize the properties of 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] for use in these devices, and to explore its potential applications in other areas of organic electronics. Finally, there is potential for 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] to be used as a tool in chemical biology research, as its unique structure and properties could be used to probe biological systems and pathways.
Applications De Recherche Scientifique
5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has been found to have potential applications in various scientific research fields. One of the most promising applications is in organic electronic devices, where 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has been shown to have excellent electron transport properties. 5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione] has also been found to have potential therapeutic applications, with studies showing that it has anticancer, anti-inflammatory, and antiviral properties.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-[2-(4-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5/c1-17-3-7-19(8-4-17)31-27(33)23-13-11-21(15-25(23)29(31)35)37-22-12-14-24-26(16-22)30(36)32(28(24)34)20-9-5-18(2)6-10-20/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGBQZWAPMUZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3569005.png)
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3569012.png)
![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569018.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B3569024.png)

![3-chloro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3569038.png)
![3-amino-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3569044.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3569049.png)
![2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol](/img/structure/B3569072.png)

![ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3569085.png)